molecular formula C17H23F3N2O2 B7633734 1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea

Numéro de catalogue B7633734
Poids moléculaire: 344.37 g/mol
Clé InChI: MFTUSHGXCPWLHJ-NRXISQOPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of urea-based inhibitors. TAK-659 has been studied extensively for its ability to inhibit the activity of protein kinases, which play a critical role in various cellular processes.

Mécanisme D'action

TAK-659 exerts its pharmacological effects by inhibiting the activity of protein kinases, which play a critical role in various cellular processes. TAK-659 selectively inhibits BTK, ITK, and JAK3 kinases, which are involved in the activation of B-cells, T-cells, and cytokine signaling pathways, respectively. By inhibiting these kinases, TAK-659 can suppress the proliferation and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, ITK, and JAK3 kinases, which play a critical role in various cellular processes. In preclinical studies, TAK-659 has been shown to inhibit the proliferation and survival of cancer cells and modulate the immune response in autoimmune and inflammatory diseases. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using TAK-659 in lab experiments include its potent inhibitory activity against BTK, ITK, and JAK3 kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, the limitations of using TAK-659 in lab experiments include its synthetic nature, which may limit its availability and increase its cost. Additionally, the specificity of TAK-659 for BTK, ITK, and JAK3 kinases may limit its utility in studying other kinases.

Orientations Futures

Several future directions for TAK-659 research include:
1. Investigating the potential therapeutic applications of TAK-659 in various cancers, autoimmune disorders, and inflammatory diseases.
2. Studying the mechanism of action of TAK-659 in various cellular processes, including cell proliferation, differentiation, and survival.
3. Developing new synthetic methods for TAK-659 to improve its availability and reduce its cost.
4. Studying the specificity of TAK-659 for BTK, ITK, and JAK3 kinases and identifying other kinases that may be targeted by TAK-659.
5. Conducting clinical trials to evaluate the safety and efficacy of TAK-659 in humans.
Conclusion
TAK-659 is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 selectively inhibits BTK, ITK, and JAK3 kinases, which play a critical role in various cellular processes. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several future directions for TAK-659 research include investigating its potential therapeutic applications, studying its mechanism of action, developing new synthetic methods, and conducting clinical trials to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from the reaction of 4-(trifluoromethyl)cyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with 2-phenylpropanal to form the desired imine, which is reduced with sodium borohydride to produce the amine intermediate. The amine intermediate is then reacted with the appropriate isocyanate to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that TAK-659 can inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases play a critical role in various cellular processes, including cell proliferation, differentiation, and survival.

Propriétés

IUPAC Name

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c18-17(19,20)13-6-8-14(9-7-13)21-16(24)22-15(11-23)10-12-4-2-1-3-5-12/h1-5,13-15,23H,6-11H2,(H2,21,22,24)/t13?,14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTUSHGXCPWLHJ-NRXISQOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)NC(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C(F)(F)F)NC(=O)N[C@@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.